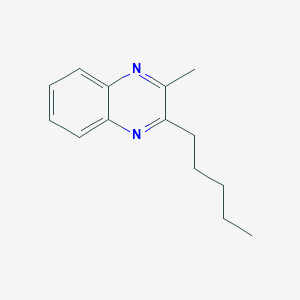
2-Methyl-3-pentylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-pentylquinoxaline is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them significant in both chemistry and biochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pentylquinoxaline typically involves the condensation of appropriate o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methyl-3-pentyl-1,2-diaminobenzene with glyoxal under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, with heating to facilitate the condensation process.
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are becoming more prevalent . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-pentylquinoxaline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the benzene ring of quinoxaline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines and halogenated quinoxalines.
Aplicaciones Científicas De Investigación
2-Methyl-3-pentylquinoxaline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-pentylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer activities . The exact molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Lacks the pentyl group, making it less hydrophobic.
3-Pentylquinoxaline: Lacks the methyl group, affecting its electronic properties.
Uniqueness: 2-Methyl-3-pentylquinoxaline stands out due to its combined methyl and pentyl groups, which enhance its hydrophobicity and potentially its biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
40790-46-3 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2-methyl-3-pentylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-3-4-5-8-12-11(2)15-13-9-6-7-10-14(13)16-12/h6-7,9-10H,3-5,8H2,1-2H3 |
Clave InChI |
AIYFKGYZMAYUIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC2=CC=CC=C2N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




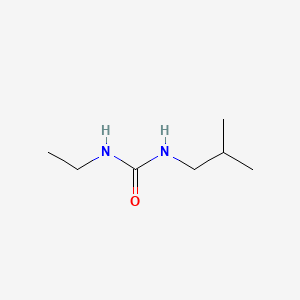
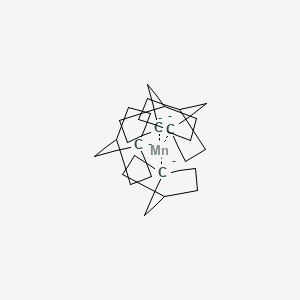
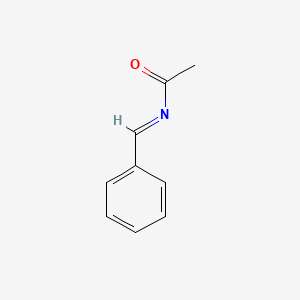
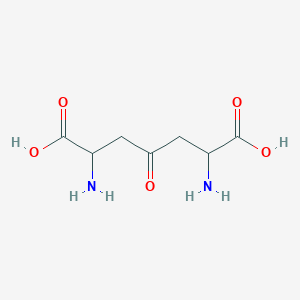

![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
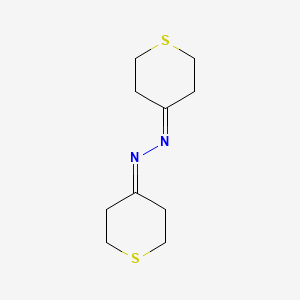
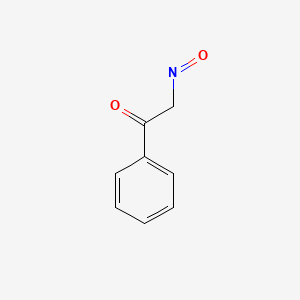
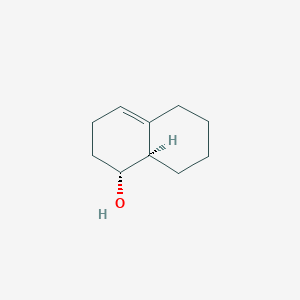
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)


